1-(3-Chlorophenyl)butan-1-amine hydrochloride
Overview
Description
“1-(3-Chlorophenyl)butan-1-amine hydrochloride” is a chemical compound with the molecular formula C10H15Cl2N and a molecular weight of 220.14 g/mol. It is a powder at room temperature .
Synthesis Analysis
The synthesis of amines like “1-(3-Chlorophenyl)butan-1-amine hydrochloride” can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves reactions involving alkyl groups: S N 2 reactions of alkyl halides, ammonia, and other amines .Molecular Structure Analysis
The molecular structure of “1-(3-Chlorophenyl)butan-1-amine hydrochloride” consists of a butan-1-amine group attached to a 3-chlorophenyl group.Chemical Reactions Analysis
Amines, including “1-(3-Chlorophenyl)butan-1-amine hydrochloride”, are known for their ability to act as weak organic bases . They can react with acids to form salts soluble in water .Physical And Chemical Properties Analysis
“1-(3-Chlorophenyl)butan-1-amine hydrochloride” is a powder at room temperature . As an amine, it has the ability to act as a weak organic base .Scientific Research Applications
Metabolic Pathways and Detoxication
The study of chloroprene metabolism reveals that it undergoes transformation into several metabolites, including monoepoxides and electrophilic chlorinated aldehydes and ketones. The detoxication of these metabolites involves pathways with glutathione (GSH) and epoxide hydrolase (EH), highlighting the role of 1-(3-Chlorophenyl)butan-1-amine derivatives in understanding detoxication mechanisms. The identification of GSH conjugates such as 1-hydroxy-4-(S-glutathionyl)butan-2-one and 1,4-bis-(S-glutathionyl)butan-2-one in liver microsomes across species (rats, mice, and humans) illustrates the complex detoxification processes and species-specific metabolic responses (Munter, Cottrell, Golding, & Watson, 2003).
Chemical Synthesis and Screening
In the realm of chemical synthesis, the coupling of core amino compounds with carboxylic acids via amide bond formation creates a minilibrary for screening against cancer cell lines. The use of butan-1-amine as a core compound in these syntheses provides insights into potential cytotoxicity mechanisms against MCF-7 and A549 cells, showcasing the chemical's application in drug discovery and development (Chiang et al., 2009).
Pharmacological Research Tools
The discovery of nonpeptidic agonists for the urotensin-II receptor, such as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride, exemplifies the utilization of 1-(3-Chlorophenyl)butan-1-amine derivatives in developing new pharmacological tools. These compounds serve as both research tools and potential drug leads, offering a pathway to understand receptor functions and interactions (Croston et al., 2002).
Novel Amine Detection Methods
The synthesis of chlorophyll derivatives for optical detection of amines demonstrates an innovative application of 1-(3-Chlorophenyl)butan-1-amine derivatives in environmental and analytical chemistry. These derivatives allow for the selective detection of primary amines, showcasing the versatility of the chemical in creating sensitive and selective sensors for environmental monitoring (Tamiaki et al., 2013).
Medicinal Chemistry Intermediates
The synthesis of 1-(3-chlorophenyl) piperazine and its derivatives from 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride illustrates the importance of 1-(3-Chlorophenyl)butan-1-amine in medicinal chemistry. These intermediates are crucial for the development of 1,4-N,N-substituted piperazines, highlighting the compound's role in the synthesis of potential therapeutic agents (Mai, 2005).
Safety And Hazards
The safety information for “1-(3-Chlorophenyl)butan-1-amine hydrochloride” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
1-(3-chlorophenyl)butan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-2-4-10(12)8-5-3-6-9(11)7-8;/h3,5-7,10H,2,4,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBKNEQBZNSVNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=CC=C1)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)butan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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